

An In-depth Technical Guide to the Physical Properties of 2-Methylcyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylcyclopentanecarboxylic acid

Cat. No.: B1361535

[Get Quote](#)

This technical guide provides a comprehensive overview of the known physical properties of **2-Methylcyclopentanecarboxylic acid**, catering to researchers, scientists, and professionals in drug development. This document compiles and presents key data in a structured format, outlines relevant experimental protocols, and includes a logical workflow for the identification and characterization of this compound.

Core Physical Properties

2-Methylcyclopentanecarboxylic acid, with the CAS number 5454-78-4, is a cyclic carboxylic acid.^[1] Its structure consists of a five-membered cyclopentane ring substituted with a methyl group and a carboxylic acid functional group.^[1] This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.^[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **2-Methylcyclopentanecarboxylic acid**.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	[1][2]
Molecular Weight	128.17 g/mol	[2]
Appearance	Colorless to light yellow liquid or solid	[1]
Boiling Point	183-185 °C at 16 Torr	ChemicalBook
Density (Predicted)	1.059 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	4.81 ± 0.40	ChemicalBook
<hr/>		
Solubility Profile (Qualitative)		
Water	Moderately soluble	
Organic Solvents	Higher solubility	

Spectroscopic Data

While specific experimental spectra for **2-Methylcyclopentanecarboxylic acid** are not widely published, the expected spectral characteristics for carboxylic acids are well-established. A ¹³C NMR spectrum for this compound is noted as available from Wiley-VCH.[2]

Expected Spectroscopic Features

Spectroscopy	Expected Features for Carboxylic Acids	Source
¹ H NMR	The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region of 10-13 ppm.	[3][4]
¹³ C NMR	The carboxyl carbon (-COOH) signal is characteristically found between 160-185 ppm.	[4]
IR Spectroscopy	A very broad O-H stretching band is observed from 2500-3300 cm ⁻¹ . A strong C=O stretching band appears around 1700-1725 cm ⁻¹ .	[5][6]
Mass Spectrometry	Common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).	[7][8][9]

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a carboxylic acid like **2-Methylcyclopentanecarboxylic acid**.

Determination of Melting Point

Objective: To determine the temperature range over which the solid carboxylic acid transitions into a liquid.

Methodology:

- A small, dry sample of the crystalline compound is finely powdered.
- The powder is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in a melting point apparatus, which is heated slowly (1-2 °C per minute).
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Determination of Solubility

Objective: To assess the solubility of the carboxylic acid in various solvents.

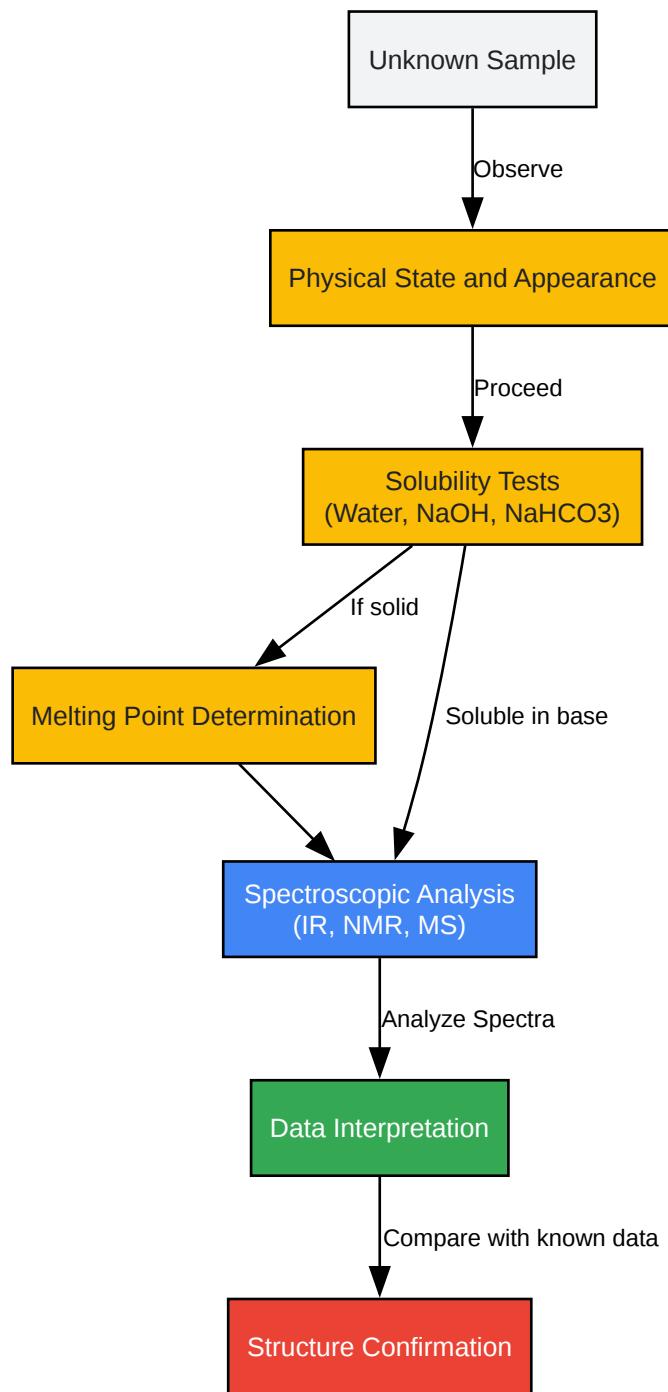
Methodology:

- A small, measured amount of the carboxylic acid (e.g., 10 mg) is added to a test tube.
- A specific volume of the solvent (e.g., 1 mL) is added to the test tube.
- The mixture is agitated vigorously for a set period (e.g., 1 minute).
- The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all.
- This procedure is repeated with a range of solvents, including water, ethanol, diethyl ether, and aqueous solutions of sodium hydroxide and sodium bicarbonate.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Spectroscopic Analysis

Objective: To obtain the ^1H NMR, ^{13}C NMR, IR, and mass spectra for structural elucidation.

Methodology:


- NMR Spectroscopy:
 - A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl_3).
 - The solution is transferred to an NMR tube.
 - The NMR tube is placed in the NMR spectrometer.

- For ^1H NMR, the spectrum is acquired, showing the chemical shifts, integration, and splitting patterns of the protons.[18][19]
- For ^{13}C NMR, the spectrum is acquired, indicating the chemical shifts of the carbon atoms. [19]
- IR Spectroscopy:
 - A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is mixed with KBr powder and pressed into a pellet.
 - The sample is placed in the IR spectrometer.
 - The IR spectrum is recorded, showing the absorption bands corresponding to the vibrational frequencies of the functional groups.[5][20][21]
- Mass Spectrometry:
 - A small amount of the sample is introduced into the mass spectrometer.
 - The sample is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
 - The mass spectrum is obtained, showing the molecular ion peak and the fragmentation pattern.[7][8][22][23]

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the characterization and identification of an unknown sample suspected to be **2-Methylcyclopentanecarboxylic acid**.

Workflow for Identification of 2-Methylcyclopentanecarboxylic Acid

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5454-78-4: 2-methylcyclopentanecarboxylic acid [cymitquimica.com]
- 2. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pennwest.edu [pennwest.edu]
- 12. alnoor.edu.iq [alnoor.edu.iq]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. scribd.com [scribd.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]

- 21. echemi.com [echemi.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Methylcyclopentanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361535#physical-properties-of-2-methylcyclopentanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com